molecular formula C14H17N3O3 B2841660 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide CAS No. 946382-33-8

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide

Cat. No.: B2841660
CAS No.: 946382-33-8
M. Wt: 275.308
InChI Key: NJXVUXLULIOODS-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide is a pyridopyrimidinone derivative with the molecular formula C₁₄H₁₇N₃O₃ and a molecular weight of 275.3031 g/mol . Its structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, and an ethoxyacetamide moiety at position 2.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-8-12(18)16-13-10(3)15-11-6-5-9(2)7-17(11)14(13)19/h5-7H,4,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVUXLULIOODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridopyrimidinone Derivatives

Iodinated Benzamide Analogs
  • N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide (C₁₇H₁₄IN₃O₂, MW: 419.222 g/mol) and its 4-iodo isomer (C₁₇H₁₄IN₃O₂, MW: 419.222 g/mol) feature an iodine atom on the benzamide ring .
    • Key Differences :
  • Steric Effects : The bulky iodine atom may hinder rotational freedom, impacting binding affinity in biological systems.
  • Molecular Weight : The iodinated analogs are ~144 g/mol heavier than the target compound, which may influence pharmacokinetic properties like absorption and distribution .
Diethylsulfamoyl Benzamide Analog
  • 4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (C₂₁H₂₄N₄O₄S, MW: 428.5047 g/mol) incorporates a sulfamoyl group .
    • Key Differences :
  • Hydrogen Bonding: The sulfonamide moiety can act as a hydrogen bond donor/acceptor, enabling distinct interactions in enzymatic targets .

Core Heterocycle Modifications

Thienopyrimidinone Analog
  • N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (C₁₈H₁₉N₅SO₂, MW: 369.44 g/mol) replaces the pyridopyrimidinone core with a thieno[2,3-d]pyrimidinone system fused to a tetrahydroquinoline ring . Key Differences:
  • Sulfur Atom : The thiophene ring introduces sulfur-based π-π interactions and alters electronic properties.
  • Synthetic Route : This compound is synthesized via acetylation of a primary amine in pyridine (73% yield, m.p. 143–145°C), contrasting with the target compound’s likely acylation pathway .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Iodobenzamide Analog Diethylsulfamoyl Analog Thienopyrimidinone Analog
Molecular Weight (g/mol) 275.30 419.22 428.50 369.44
LogP (Predicted) ~1.5 (ethoxy group) ~3.2 (iodine) ~1.0 (sulfamoyl) ~2.8 (thiophene)
Solubility Moderate (ethoxy) Low (iodine) High (sulfamoyl) Low (thiophene)
Synthetic Accessibility Commercially available Requires halogenation Multi-step synthesis Moderate (73% yield)

Q & A

Q. What is the synthetic route for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide?

The compound is synthesized via a condensation reaction between 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine and 2-ethoxyacetyl chloride in the presence of a base (e.g., triethylamine). The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane) under reflux conditions to ensure optimal yield and purity. Post-reaction purification involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the ethoxyacetamide moiety and pyrido[1,2-a]pyrimidine core.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates the molecular weight (275.3 g/mol) and molecular formula (C14_{14}H17_{17}N3_3O3_3) .

Q. What are the solubility properties of this compound?

The ethoxy group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) compared to methoxy analogs. For biological assays, DMSO is recommended as a stock solvent, with further dilution in aqueous buffers .

Advanced Research Questions

Q. How can substitution at the acetamide moiety be optimized for improved bioactivity?

  • Methodology :
    • Comparative SAR Studies : Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and compare their binding affinities to target proteins.
    • Reaction Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to improve acylation efficiency.
    • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity and target interaction .

Q. How can contradictions in biological activity data across studies be resolved?

  • Approach :
    • Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., enzyme inhibition IC50_{50} values).
    • Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out rapid degradation as a confounding factor.
    • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins and identify critical binding residues .

Q. What advanced techniques characterize its reactivity in nucleophilic substitution reactions?

  • Protocol :
    • Kinetic Studies : Monitor reaction progress under varying temperatures and solvents (e.g., THF vs. DMF) using UV-Vis spectroscopy.
    • Isotopic Labeling : Introduce 18^{18}O or deuterium at the ethoxy group to track mechanistic pathways.
    • X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm regioselectivity .

Q. How does the ethoxy group influence pharmacokinetic properties compared to methoxy analogs?

  • Method :
    • LogP Measurement : Determine partition coefficients to compare lipophilicity.
    • Plasma Protein Binding Assays : Use equilibrium dialysis to assess differences in protein interaction.
    • In Vivo Pharmacokinetics : Conduct rodent studies to evaluate bioavailability and half-life .

Notes

  • Key References : PubChem () and peer-reviewed synthesis protocols () form the basis of methodological answers.
  • Advanced Techniques : Emphasis on computational modeling, isotopic labeling, and crystallography ensures alignment with cutting-edge research practices.

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